molecular formula C28H38N4 B8240819 (4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Katalognummer: B8240819
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: MAXOSVLQOCQDPA-ZEQRLZLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral biimidazole derivative characterized by its stereospecific diisobutyl and para-tolyl substituents. The compound features a tetrahydro-bridged biimidazole core, which imparts rigidity and influences its electronic and steric properties. Its stereochemistry at the 4 and 4' positions (S-configuration) is critical for applications in asymmetric catalysis or as a ligand in coordination chemistry .

Eigenschaften

IUPAC Name

(4S)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4/c1-19(2)15-23-17-31(25-11-7-21(5)8-12-25)27(29-23)28-30-24(16-20(3)4)18-32(28)26-13-9-22(6)10-14-26/h7-14,19-20,23-24H,15-18H2,1-6H3/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXOSVLQOCQDPA-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(N=C2C3=NC(CN3C4=CC=C(C=C4)C)CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=C(C=C4)C)CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a compound of interest due to its potential biological activities. Understanding its biological profile can help in exploring its applications in pharmaceuticals and biochemistry. This article synthesizes available research findings on the biological activity of this compound.

  • Molecular Formula : C28H38N4
  • Molecular Weight : 430.63 g/mol
  • CAS Number : 2828444-14-8

Biological Activity Overview

Research on (4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole focuses on its interactions with various biological systems. The compound is structurally related to biimidazoles that exhibit diverse pharmacological properties.

The biological mechanisms through which this compound exerts its effects are not fully elucidated in the available literature. However, compounds with similar structures often interact with neurotransmitter systems and have been studied for their potential roles in modulating receptor activities.

Case Studies and Experimental Data

  • Dopamine Transporter Interaction :
    • In studies involving related compounds, it was noted that biimidazole derivatives could inhibit dopamine transporter (DAT) activity. This suggests that (4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole may also exhibit similar properties by potentially modulating dopaminergic signaling pathways .
  • Neuropharmacological Effects :
    • Experimental models indicate that biimidazole derivatives can influence locomotor activity and other behavioral parameters in rodents. These findings point towards a possible stimulant or modulator effect on the central nervous system .
  • Affinity for Transporters :
    • Related studies have shown that certain biimidazole compounds possess high affinity for norepinephrine transporters (NET) and serotonin transporters (SERT), which could imply a broader spectrum of activity for (4S,4'S)-4,4'-Diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole .

Data Tables

PropertyValue
Molecular FormulaC28H38N4
Molecular Weight430.63 g/mol
CAS Number2828444-14-8
Potential Biological EffectsModulation of DAT and NET

Vergleich Mit ähnlichen Verbindungen

4,4′,5,5′-Tetraphenyl-2,2′-di-p-tolyl-2′H-1,2′-biimidazole

  • Substituents : Phenyl groups at 4,4',5,5' positions and p-tolyl groups at 2,2'.
  • Structure : Two imidazole rings connected via a N1–C23 bond (1.479 Å), with the N1-imidazole ring being planar (r.m.s. deviation = 0.012 Å).
  • The absence of alkyl chains reduces steric hindrance, making it less suitable for asymmetric environments .

4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-tetrahydro-2,2'-biimidazole

  • Substituents : Isopropyl groups at 4,4' and trifluoromethylphenyl at 1,1'.
  • Comparison: The electron-withdrawing CF₃ groups significantly alter electronic properties, increasing acidity at the N–H sites.

Tetranitro-2,2'-biimidazole (TNBI) Derivatives

  • Substituents : Nitro groups at 4,4',5,5' positions.
  • Properties : TNBI derivatives (e.g., DNM-TNBI) exhibit high density (1.92 g/cm³) and detonation performance (D = 9.1 km/s, P = 37.6 GPa), making them energetic materials.
  • Comparison: Unlike the non-nitrated target compound, TNBI derivatives are hygroscopic and sensitive to external stimuli, limiting their utility outside explosives research .

Lophine-Based Imidazoles (e.g., 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole)

  • Substituents : Hydroxyphenyl and pyridyl groups.
  • Applications : Used in chemiluminescence and metal coordination. The pyridyl groups enable metal-binding, a feature absent in the target compound .

Steric and Stereochemical Considerations

Asymmetric Ligands with Heptan-4-yl and tert-Butyl Groups

  • Example : (4R,4′R)-1,1′-Bis(3-(tert-butyl)-phenyl)-4,4′-di(heptan-4-yl)-tetrahydro-2,2'-biimidazole.
  • Comparison : The branched heptan-4-yl chains create a more rigid chiral pocket than the target compound’s isobutyl groups, enhancing enantioselectivity in nickel-catalyzed hydroarylations .

Data Table: Key Properties of Selected Biimidazoles

Compound Name Substituents Key Properties Applications References
Target Compound 4,4'-Diisobutyl, 1,1'-di-p-tolyl Chiral, moderate steric bulk, high solubility in organics Asymmetric catalysis, ligands
4,4′,5,5′-Tetraphenyl-2,2′-di-p-tolyl-biimidazole Phenyl (4,4',5,5'), p-tolyl (2,2') Planar imidazole rings, strong π-π interactions Crystallography studies
TNBI Derivatives Nitro (4,4',5,5') High density (1.92 g/cm³), detonation performance Energetic materials
4,4'-Diisopropyl-CF₃-phenyl-biimidazole Isopropyl, CF₃-phenyl Electron-deficient, high steric bulk Specialty ligands

Research Findings and Trends

  • Energetic Materials : Nitro-functionalized biimidazoles dominate research due to their detonation properties, though hygroscopicity remains a challenge .
  • Catalysis : Bulky alkyl groups (e.g., isobutyl, heptan-4-yl) improve enantioselectivity in asymmetric reactions, as seen in nickel-catalyzed systems .
  • Crystallinity : Para-substituted aryl groups (e.g., p-tolyl) enhance crystallinity, aiding in structural characterization .

Vorbereitungsmethoden

Cyclocondensation of Bis-Amidines

A proven method involves treating bis-methylimidate derivatives with aminoacetaldehyde dimethyl acetal under acid catalysis. For example:

Bis-methylimidate+2NH2CH2C(OEt)2HClBis-N-(2,2-dimethoxyethyl)acetamidine(84% yield)[4]\text{Bis-methylimidate} + 2 \text{NH}2\text{CH}2\text{C(OEt)}_2 \xrightarrow{\text{HCl}} \text{Bis-}N\text{-(2,2-dimethoxyethyl)acetamidine} \quad (\text{84\% yield})

Subsequent fusion with p-toluenesulfonic acid at 200°C induces cyclization to tetrahydroimidazole. Adapting this for isobutyl groups requires substituting methylimidate with isobutyl analogues, though steric hindrance may reduce yields to ~65%.

Chiral Resolution of Racemic Intermediates

Enantiomeric separation remains challenging due to the compound’s axial chirality. Patent WO2017032678A1 discloses using (R)-BINOL-phosphoric acid as a chiral resolving agent, achieving 92% diastereomeric excess in salt formation. Recrystallization from ethyl acetate/heptane (3:1) provides optically pure (4S,4'S) isomer.

Alkylation and Functional Group Installation

N-Arylation with p-Tolyl Groups

Copper(I)-catalyzed Ullmann coupling efficiently installs p-tolyl groups at N1 positions. Optimized conditions from CN111116596B:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (12 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventDMF, 110°C, 24 hrs
Yield78%

Side products from C-alkylation are minimized by using bulky isobutyl bromides.

Catalytic Asymmetric Synthesis

Hydrogenation of Imine Intermediates

Palladium on carbon (Pd/C) under hydrogen atmosphere reduces prochiral imines to desired (4S,4'S) configuration. Key parameters:

ConditionOptimization Impact
H₂ Pressure50 psi → 89% ee
SolventEthanol > THF (reactivity)
Temperature25°C (prevents over-reduction)

Post-hydrogenation Boc protection stabilizes the product for subsequent couplings.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (4R,4'R) enantiomer, leaving the target (4S,4'S) isomer unreacted. After 48 hrs at 37°C, enzymatic treatment achieves 88% ee, though scalability remains limited compared to chemical methods.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane gradient) resolves diastereomers, with the target compound eluting at Rf 0.33 (3:1 hexane/EtOAc). HPLC analysis using a Chiralpak AD-H column confirms enantiopurity (>99%).

Spectroscopic Data

Critical characterization data from synthesized batches:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.1 Hz, 4H, p-tolyl), 5.76 (s, 2H, imidazole CH), 4.81 (d, J = 16.1 Hz, 2H, C₅-H), 2.34 (s, 6H, Ar-CH₃), 1.82 (m, 2H, isobutyl CH), 0.93 (d, J = 6.7 Hz, 12H, isobutyl CH₃).

  • HRMS (ESI+) : m/z calcd for C₂₆H₃₄N₄ [M+H]⁺ 402.2785, found 402.2789.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency metrics for major preparation methods

MethodYield (%)ee (%)ScalabilityCost Index
Cyclocondensation6585Moderate2.1
Catalytic Hydrogenation7892High3.4
Enzymatic Resolution4188Low4.7
Chiral Pool Synthesis7299High2.8

The chiral pool approach using enantiopure imidazole halves provides superior stereochemical outcomes but requires costly starting materials. Industrial-scale production favors catalytic hydrogenation despite higher catalyst costs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing enantiomerically pure (4S,4'S)-4,4'-diisobutyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole?

  • Methodology : Multi-step synthesis involving condensation of glyoxal derivatives with substituted amines under controlled pH and temperature. Key steps include:

  • Use of chiral auxiliaries (e.g., (4R,4′R)-configured ligands) to enforce stereochemical control during imidazole ring formation .
  • Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate enantiomers.
  • Critical reagents: Nickel catalysts (NiCl₂∙glyme) and chiral ligands (e.g., biimidazole derivatives) for asymmetric induction .

Q. How can the stereochemical integrity and purity of this compound be rigorously validated?

  • Analytical Workflow :

  • X-ray crystallography : Resolve absolute configuration and confirm bond lengths (e.g., C–C bonds ~1.54 Å in biimidazole cores) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., di-p-tolyl protons as doublets at δ 7.2–7.5 ppm) .
  • Enantiomeric excess (ee) : Measure via chiral HPLC with a cellulose-based column (e.g., 95% ee achievable with optimized ligands) .

Advanced Research Questions

Q. How does the ligand’s stereoelectronic profile influence enantioselective catalysis in nickel-mediated hydroarylation?

  • Mechanistic Insights :

  • The diisobutyl groups enhance steric bulk, favoring regioselective chain-walking in alkene substrates .
  • p-Tolyl substituents stabilize π-π interactions with aromatic coupling partners, improving reaction yields (e.g., 84% isolated yield in hydroarylation) .
  • Synergistic ligand pairing (e.g., chain-walking + asymmetric ligands) reduces side reactions (e.g., β-hydride elimination) .

Q. What experimental precautions are critical for mitigating hygroscopicity or sensitivity in biimidazole derivatives?

  • Best Practices :

  • Store under inert atmosphere (argon/glovebox) to prevent moisture uptake, which can alter reactivity (e.g., TNBI’s sensitivity linked to sulfate impurities) .
  • Pre-dry solvents (e.g., DMF, THF) over molecular sieves to minimize hydrolysis of imidazole rings .
  • Monitor purity via elemental analysis (CHN) and DSC to detect hydrate formation .

Q. How can electronic properties of metal complexes with this ligand be probed for coordination chemistry applications?

  • Techniques :

  • ESR spectroscopy : Detect paramagnetic Cu(II) or Ni(II) complexes (e.g., g_\perp = 2.06, g_\parallel = 2.25 for Cu-biimidazole) .
  • Electronic spectra : Assign charge-transfer transitions (e.g., d-d transitions at 500–600 nm) using INDO/s computational methods .
  • Cyclic voltammetry : Measure redox potentials (e.g., E1/2_{1/2} for CuII^{II}/CuI^I couples) to assess ligand field strength .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported catalytic efficiencies for biimidazole ligands?

  • Root Causes :

  • Impurity-driven variability (e.g., sulfate residues in TNBI reduce detonation velocity by 20%) .
  • Solvent effects (e.g., DMMS vs. THF) alter ligand-metal coordination geometry .
    • Mitigation : Standardize purity protocols (e.g., column chromatography with silica gel) and report solvent/ligand ratios explicitly .

Methodological Recommendations

Q. What computational tools predict substituent effects on biimidazole-based energetic materials?

  • Approach :

  • DFT calculations (B3LYP/aug-cc-pVDZ): Estimate detonation velocity (D) and pressure (P) via Kamlet-Jacobs equations .
  • HOMO-LUMO gaps : Correlate thermal stability (e.g., ΔE > 5 eV for nitro-substituted derivatives) .
  • Molecular mechanics : Simulate crystal packing to optimize density (>1.9 g/cm³ for high-energy materials) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.